Cas no 2227880-34-2 ((2R)-6-(1H-indol-3-yl)hexan-2-ol)

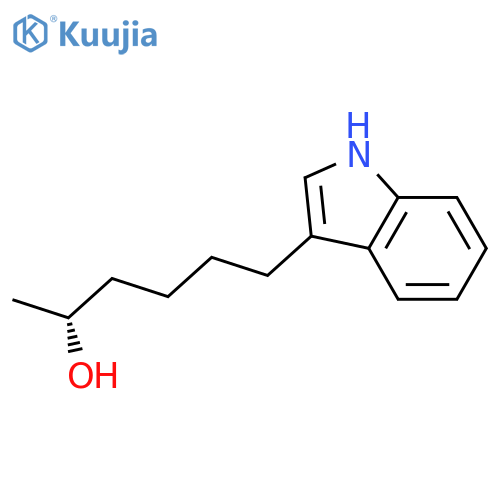

2227880-34-2 structure

商品名:(2R)-6-(1H-indol-3-yl)hexan-2-ol

(2R)-6-(1H-indol-3-yl)hexan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-6-(1H-indol-3-yl)hexan-2-ol

- 2227880-34-2

- EN300-1790943

-

- インチ: 1S/C14H19NO/c1-11(16)6-2-3-7-12-10-15-14-9-5-4-8-13(12)14/h4-5,8-11,15-16H,2-3,6-7H2,1H3/t11-/m1/s1

- InChIKey: ZJVYRRFMBZPWJG-LLVKDONJSA-N

- ほほえんだ: O[C@H](C)CCCCC1=CNC2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 217.146664230g/mol

- どういたいしつりょう: 217.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 36Ų

(2R)-6-(1H-indol-3-yl)hexan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1790943-0.25g |

(2R)-6-(1H-indol-3-yl)hexan-2-ol |

2227880-34-2 | 0.25g |

$1432.0 | 2023-09-19 | ||

| Enamine | EN300-1790943-0.05g |

(2R)-6-(1H-indol-3-yl)hexan-2-ol |

2227880-34-2 | 0.05g |

$1308.0 | 2023-09-19 | ||

| Enamine | EN300-1790943-0.5g |

(2R)-6-(1H-indol-3-yl)hexan-2-ol |

2227880-34-2 | 0.5g |

$1495.0 | 2023-09-19 | ||

| Enamine | EN300-1790943-5g |

(2R)-6-(1H-indol-3-yl)hexan-2-ol |

2227880-34-2 | 5g |

$4517.0 | 2023-09-19 | ||

| Enamine | EN300-1790943-1g |

(2R)-6-(1H-indol-3-yl)hexan-2-ol |

2227880-34-2 | 1g |

$1557.0 | 2023-09-19 | ||

| Enamine | EN300-1790943-10g |

(2R)-6-(1H-indol-3-yl)hexan-2-ol |

2227880-34-2 | 10g |

$6697.0 | 2023-09-19 | ||

| Enamine | EN300-1790943-0.1g |

(2R)-6-(1H-indol-3-yl)hexan-2-ol |

2227880-34-2 | 0.1g |

$1371.0 | 2023-09-19 | ||

| Enamine | EN300-1790943-2.5g |

(2R)-6-(1H-indol-3-yl)hexan-2-ol |

2227880-34-2 | 2.5g |

$3051.0 | 2023-09-19 | ||

| Enamine | EN300-1790943-10.0g |

(2R)-6-(1H-indol-3-yl)hexan-2-ol |

2227880-34-2 | 10g |

$6697.0 | 2023-06-03 | ||

| Enamine | EN300-1790943-1.0g |

(2R)-6-(1H-indol-3-yl)hexan-2-ol |

2227880-34-2 | 1g |

$1557.0 | 2023-06-03 |

(2R)-6-(1H-indol-3-yl)hexan-2-ol 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

2227880-34-2 ((2R)-6-(1H-indol-3-yl)hexan-2-ol) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量